(2S,3R,4S,5S,6R)-2-[4-[(3R,3aS,6R,6aS)-6-[3,5-dimethoxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-3-yl]-2-methoxyphenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol
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Overview
Description
The compound “(2S,3R,4S,5S,6R)-2-[4-[(3R,3aS,6R,6aS)-6-[3,5-dimethoxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-3-yl]-2-methoxyphenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol” is a complex organic molecule with multiple functional groups. It features a combination of hexahydrofurofuran, methoxyphenoxy, and oxane structures, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, including the formation of hexahydrofurofuran and oxane rings, as well as the introduction of methoxy and hydroxymethyl groups. Typical reaction conditions may include:
Solvents: Common solvents like dichloromethane, methanol, or ethanol.
Catalysts: Acid or base catalysts to facilitate ring formation and functional group modifications.
Temperature: Reactions may be carried out at various temperatures, depending on the specific step, ranging from room temperature to reflux conditions.
Industrial Production Methods
Industrial production of such complex molecules often involves:
Batch Processing: Sequential addition of reagents and catalysts in a controlled environment.
Purification: Techniques like chromatography and crystallization to isolate the desired product.
Quality Control: Analytical methods such as NMR, IR, and mass spectrometry to ensure product purity and consistency.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of carbonyl groups to hydroxyl groups.
Substitution: Replacement of methoxy groups with other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halides, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols.
Scientific Research Applications
Chemistry
Synthesis of Derivatives:
Biology
Biological Activity: Studied for its potential biological activities, such as antimicrobial, anti-inflammatory, or anticancer properties.
Medicine
Drug Development: Investigated as a potential lead compound for developing new therapeutic agents.
Industry
Material Science: Utilized in the development of advanced materials with specific properties, such as polymers or nanomaterials.
Mechanism of Action
The mechanism of action of this compound involves interactions with specific molecular targets, such as enzymes or receptors. The pathways involved may include:
Enzyme Inhibition: Binding to active sites of enzymes, thereby inhibiting their activity.
Receptor Modulation: Interacting with cell surface receptors to modulate signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- (2S,3R,4S,5S,6R)-2-[4-[(3R,3aS,6R,6aS)-6-[3,5-dimethoxyphenyl]-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-3-yl]-2-methoxyphenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol
- (2S,3R,4S,5S,6R)-2-[4-[(3R,3aS,6R,6aS)-6-[3,5-dimethoxy-4-hydroxyphenyl]-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-3-yl]-2-methoxyphenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol
Uniqueness
This compound’s uniqueness lies in its specific combination of functional groups and ring structures, which may confer unique chemical and biological properties compared to similar compounds.
Properties
Molecular Formula |
C33H44O17 |
---|---|
Molecular Weight |
712.7 g/mol |
IUPAC Name |
(2S,3R,4S,5S,6R)-2-[4-[(3R,3aS,6R,6aS)-6-[3,5-dimethoxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-3-yl]-2-methoxyphenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C33H44O17/c1-42-18-6-13(4-5-17(18)47-32-27(40)25(38)23(36)21(9-34)48-32)29-15-11-46-30(16(15)12-45-29)14-7-19(43-2)31(20(8-14)44-3)50-33-28(41)26(39)24(37)22(10-35)49-33/h4-8,15-16,21-30,32-41H,9-12H2,1-3H3/t15-,16-,21-,22-,23-,24-,25+,26+,27-,28-,29+,30+,32-,33+/m1/s1 |
InChI Key |
WENLQSBQPMFCOA-HGEBJKQYSA-N |
Isomeric SMILES |
COC1=CC(=CC(=C1O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)OC)[C@H]3[C@@H]4CO[C@H]([C@@H]4CO3)C5=CC(=C(C=C5)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)OC |
Canonical SMILES |
COC1=CC(=CC(=C1OC2C(C(C(C(O2)CO)O)O)O)OC)C3C4COC(C4CO3)C5=CC(=C(C=C5)OC6C(C(C(C(O6)CO)O)O)O)OC |
Origin of Product |
United States |
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